Bienvenue dans la boutique en ligne BenchChem!

Captopril

ACE inhibition in vitro pharmacology enzyme kinetics

Secure Captopril (CAS 62571-86-2) for ACE inhibition research because it is the only directly active, non-prodrug sulfhydryl-containing ACE inhibitor. With an IC₅₀ of 6.3 nM against human ACE, it delivers immediate activity without hepatic activation—eliminating the variability of prodrugs like enalapril. Its sulfhydryl group is essential for thiol-dependent interactions, making it the definitive tool for SAR studies. Ideal for in vitro assays, controlled-release DDS development, and preclinical models of post-MI remodeling. Procure high-purity (≥98%) Captopril for reliable, benchmark results.

Molecular Formula C9H15NO3S
Molecular Weight 217.29 g/mol
CAS No. 62571-86-2
Cat. No. B1668294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril
CAS62571-86-2
Synonyms(S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline
Capoten
Captopril
Lopirin
SQ 14,225
SQ 14,534
SQ 14225
SQ 14534
SQ-14,225
SQ-14,534
SQ-14225
SQ-14534
SQ14,225
SQ14,534
SQ14225
SQ14534
Molecular FormulaC9H15NO3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1
InChIKeyFAKRSMQSSFJEIM-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilityFreely soluble
Freely soluble in water (approximately 160 mg/mL)
Freely soluble in alcohol, chloroform, methylene chloride;  sparingly soluble in ethyl acetate
4.52e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Captopril (CAS 62571-86-2): Baseline Pharmacological and Physicochemical Profile for Procurement


Captopril is a competitive, orally active angiotensin-converting enzyme (ACE) inhibitor with a reported IC₅₀ of 6.3 nM for human ACE . It is the prototypical sulfhydryl-containing ACE inhibitor, directly active without requiring hepatic activation [1]. Captopril binds reversibly to ACE and also demonstrates secondary activity as an inhibitor of leukotriene A4 hydrolase (IC₅₀ = 14 µM) . The compound is a white to off-white crystalline powder with a molecular weight of 217.28 g/mol, a melting point of 105.0–110.0 °C, and a LogP of 0.5658 [2].

Why In-Class Substitution of Captopril with Other ACE Inhibitors is Scientifically Unjustified


Captopril is chemically distinct from other ACE inhibitors due to its active sulfhydryl group and its status as a non-prodrug. This differentiates it from carboxyl-containing ACE inhibitors like enalapril, which are prodrugs requiring hepatic esterolysis for activation [1]. The sulfhydryl moiety confers unique pharmacokinetic properties, including rapid onset of action and extensive binding to plasma proteins [2]. Furthermore, captopril demonstrates tissue-specific inhibition profiles that differ from those of lisinopril and enalapril, making direct substitution without consideration of these molecular and pharmacological differences scientifically unfounded [3].

Captopril Quantitative Differentiation Evidence: Comparator-Based Potency and Clinical Data


Direct Head-to-Head ACE Inhibition Potency: Captopril vs. Lisinopril and Enalapril in Sheep Serum

In a direct head-to-head study, captopril exhibited a higher IC₅₀ (6.3 nM) against sheep serum ACE compared to lisinopril (5.6 nM) but was substantially more potent than enalapril (70,000 nM). Similarly, the Ki for captopril was 1.7 nM, intermediate between lisinopril (1.0 nM) and enalapril (12,000 nM) [1].

ACE inhibition in vitro pharmacology enzyme kinetics

Clinical Efficacy Differentiation: Captopril's Proven Post-MI Mortality Benefit in the SAVE Trial

In the landmark SAVE trial, captopril demonstrated a significant reduction in mortality and cardiovascular events in post-myocardial infarction patients with left ventricular dysfunction but without overt heart failure. Captopril reduced all-cause mortality by 17% compared to placebo [1]. The risk of recurrent myocardial infarction was reduced by 25% (95% CI, 5% to 40%; P = 0.015) and the risk of death after recurrent MI was reduced by 32% (95% CI, 4% to 51%; P = 0.029) [2].

clinical trial cardiovascular outcomes myocardial infarction

Pharmacokinetic Differentiation: Captopril's Non-Prodrug Status and Rapid Onset vs. Enalapril and Lisinopril

Captopril is one of only two ACE inhibitors (along with lisinopril) that are not prodrugs requiring hepatic activation, but it uniquely contains a sulfhydryl group [1]. Its bioavailability is approximately 65% and peak plasma concentrations are reached within 45-60 minutes, providing a rapid onset of action. In contrast, enalapril is a prodrug with a slower onset and longer duration [2].

pharmacokinetics prodrug activation bioavailability

Structural Differentiation: The Sulfhydryl Group is Critical for Potency and Defines Captopril's Unique SAR

Structure-activity relationship studies on captopril analogues reveal that the sulfhydryl group is essential for potent ACE inhibition. Replacing the thiol group with a carboxylic acid, as found in enalapril, leads to a complete loss of inhibitory activity . This confirms that the sulfhydryl moiety is a defining pharmacophoric element for this class of inhibitors and explains why captopril cannot be substituted with a carboxylate-containing analogue without compromising activity.

structure-activity relationship chemical synthesis zinc-binding ligand

Stability and Formulation: Captopril's Susceptibility to Oxidation Requires Specialized Handling for Long-Term Studies

Captopril's free sulfhydryl group makes it susceptible to oxidative degradation in aqueous solutions. Studies show that degradation is minimized at low pH (3.5) and high drug concentration (3.0 mg/mL), and is accelerated by the presence of excipients like EDTA [1]. This contrasts with the generally higher aqueous stability of carboxyl-containing ACE inhibitors like lisinopril, which lack the reactive thiol group.

formulation stability degradation kinetics excipient compatibility

Optimal Research and Industrial Application Scenarios for Captopril Based on Quantified Differentiation


In Vitro Assays Requiring Direct ACE Inhibition Without Prodrug Activation

Captopril is the preferred choice for in vitro ACE inhibition studies, especially when direct, immediate activity is required. Unlike enalapril, which must be converted to enalaprilat for activity, captopril is active as administered. This simplifies assay design and reduces variability. The well-characterized IC₅₀ of 6.3 nM provides a reliable benchmark for comparative studies [1].

Research on Sulfhydryl-Dependent Pharmacological Mechanisms

Captopril's unique sulfhydryl group is essential for its activity, and SAR studies confirm that replacing it with a carboxylate abolishes function [1]. This makes captopril the definitive tool for investigating thiol-dependent interactions with ACE or other targets, such as its secondary inhibition of LTA4 hydrolase (IC₅₀ = 14 µM) .

Development and Validation of Novel Controlled-Release Formulations

Due to its short half-life (approx. 2 hours) and rapid absorption, captopril is an ideal candidate for the development and testing of novel controlled-release drug delivery systems. Its well-defined pharmacokinetic profile allows for precise in vitro-in vivo correlation studies, which are more challenging with long-acting prodrugs like enalapril [1].

Preclinical Studies on Post-Myocardial Infarction Remodeling

Captopril is the benchmark ACE inhibitor for preclinical research on post-MI ventricular remodeling and heart failure. The robust clinical evidence from the SAVE trial demonstrating a 17% reduction in all-cause mortality provides a strong translational rationale for its use in animal models of myocardial infarction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Captopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.